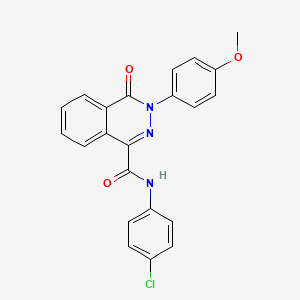

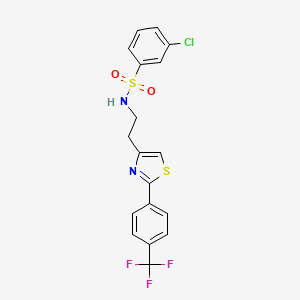

![molecular formula C16H11N7O2 B2553877 (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone CAS No. 1219914-50-7](/img/structure/B2553877.png)

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone" is a heterocyclic compound that appears to be related to a class of compounds with potential biological activities. The papers provided discuss the synthesis and biological activities of similar heterocyclic compounds, which often exhibit antioxidant and antimicrobial properties . These compounds are synthesized through various methods, including multicomponent reactions and the formation of C-N bonds .

Synthesis Analysis

The synthesis of related compounds involves multistep reactions starting with different precursors. For instance, Schiff's bases are formed from the reaction of carbohydrazides with aldehydes, which are then reacted with other reagents to yield the final heterocyclic compounds . Another method involves the use of o-phenylenediamine and aromatic aldehydes in the presence of N,N-dimethylformamide/sulfur to obtain benzo[d]imidazol-2-yl)(phenyl)methanone derivatives . A metal-free approach is also described for the synthesis of thiazolo[3,2-a]benzimidazole and pyran fused polyheterocyclic scaffolds, starting from a benzo[d]imidazol-2-yl derivative, an aromatic aldehyde, and malononitrile .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by the presence of multiple heterocyclic rings, such as benzo[d]imidazole, oxadiazole, and pyrazole, which are known to contribute to the biological activity of these molecules . The presence of these rings in the structure can influence the compound's ability to interact with biological targets, such as enzymes or receptors.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions and condensation reactions. These reactions are facilitated by the presence of reactive functional groups such as carbohydrazides, aldehydes, and nitriles . The choice of reagents and reaction conditions can lead to the selective formation of different heterocyclic scaffolds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, compounds with similar structures typically exhibit moderate to good solubility in common organic solvents and may show varying degrees of stability under different conditions . The presence of multiple heteroatoms within the structure can also influence the compound's acidity, basicity, and ability to form hydrogen bonds, which are important for their biological activity.

科学的研究の応用

Synthesis and Biological Activities

Compounds with structures related to benzimidazole and oxadiazole, which are components of the molecule , have been synthesized and evaluated for their biological activities. For instance, a study by Bassyouni et al. (2012) detailed the synthesis of derivatives incorporating benzimidazole and oxadiazole moieties, evaluated for their antioxidant and antimicrobial activities. The compounds demonstrated significant activity against pathogens such as Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, highlighting their potential in developing new therapeutic agents (Bassyouni et al., 2012).

Antimicrobial and Antitubercular Potentials

Another study focused on the synthesis of benzimidazole-oxadiazole hybrid molecules, demonstrating promising antimicrobial properties. These compounds were evaluated for their activity against various bacterial strains, including Mycobacterium tuberculosis, and showed potent anti-tubercular activity, surpassing some standard drugs in efficacy (Shruthi et al., 2016). This suggests that compounds related to the one could serve as valuable leads in the search for new antimicrobial and antitubercular agents.

Corrosion Inhibition Properties

Interestingly, derivatives of benzimidazole and oxadiazole have also been investigated for their corrosion inhibition properties. A study by Ammal et al. (2018) explored the effectiveness of 1,3,4-oxadiazole derivatives in protecting mild steel in sulphuric acid, demonstrating their potential as corrosion inhibitors. This application is crucial for industrial sectors seeking to mitigate material degradation through chemical means (Ammal et al., 2018).

Synthesis and Crystal Structure

The synthesis and characterization of compounds involving benzimidazole units have been extensively studied, revealing insights into their crystal structures and potential for forming complexes with metal ions. Such studies are fundamental in the field of coordination chemistry and for the development of novel materials with specific optical or catalytic properties (Sokol et al., 2011).

将来の方向性

特性

IUPAC Name |

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N7O2/c24-15(14-20-13(21-25-14)11-9-17-5-6-18-11)23-8-7-22-12-4-2-1-3-10(12)19-16(22)23/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHKHQHFVNCDKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=NC(=NO4)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

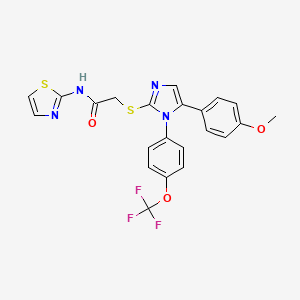

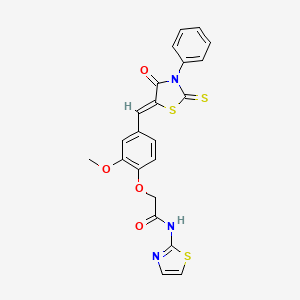

![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2553795.png)

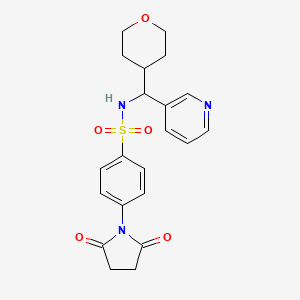

![2-((3-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2553802.png)

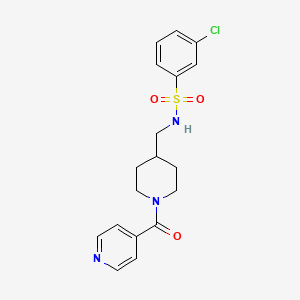

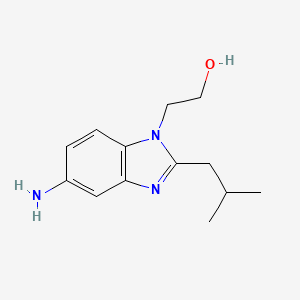

![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride](/img/structure/B2553807.png)

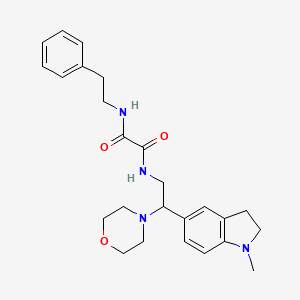

![N-isopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)

![N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2553816.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-cyanobenzoate](/img/structure/B2553817.png)